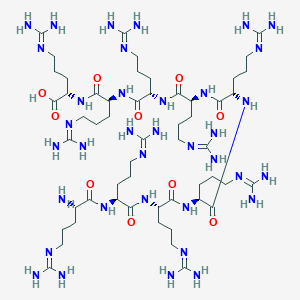

Nona-arginine

説明

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H110N36O10/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82)/t28-,29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNKPNYCNUKOAU-VXJRNSOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H110N36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1423.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143413-47-2 | |

| Record name | Nona-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143413472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nona-arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12648 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Cellular Gateway: An In-depth Technical Guide to the Nona-arginine Mechanism of Cell Entry

For Researchers, Scientists, and Drug Development Professionals

Nona-arginine (R9), a cell-penetrating peptide (CPP), has emerged as a powerful tool in drug delivery, capable of ferrying a wide range of cargo molecules across the cellular membrane. Understanding the intricate mechanisms governing its entry is paramount for the rational design of novel therapeutic strategies. This technical guide provides a comprehensive review of the core mechanisms of R9 cell entry, supported by quantitative data, detailed experimental protocols, and visual pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanisms of this compound Cellular Uptake

The cellular uptake of this compound is a multifaceted process that is highly dependent on its concentration, the presence and nature of cargo, and the specific cell type. The primary mechanisms can be broadly categorized into two main pathways: direct translocation and endocytosis .

Direct Translocation: At higher concentrations (≥10 μM), R9 is thought to directly penetrate the plasma membrane in an energy-independent manner.[1][2] This process is driven by the strong electrostatic interactions between the positively charged guanidinium groups of the arginine residues and the negatively charged components of the cell membrane, such as phospholipids and proteoglycans.[3] One proposed model for direct translocation involves the formation of transient pores or membrane destabilization, allowing the peptide and its cargo to enter the cytoplasm directly.[4] Another model suggests that R9 induces membrane multilamellarity, leading to fusion and subsequent entry.

Endocytosis: At lower, nanomolar to low micromolar concentrations, R9 uptake predominantly occurs through various energy-dependent endocytic pathways.[1][2] This involves the engulfment of the peptide and its associated cargo into vesicles. The primary endocytic routes implicated in R9 uptake are:

-

Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is often induced by R9 itself, leading to significant fluid-phase uptake.[5]

-

Clathrin-Mediated Endocytosis: This is a receptor-mediated process where R9 binds to cell surface receptors, leading to the formation of clathrin-coated pits that invaginate to form vesicles.

-

Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and caveolin proteins.

It is important to note that these pathways are not mutually exclusive, and R9 can utilize multiple endocytic routes simultaneously to enter a single cell.[5]

The Crucial Role of Heparan Sulfate Proteoglycans

A critical initial step for both direct translocation and endocytosis is the interaction of R9 with heparan sulfate proteoglycans (HSPGs) on the cell surface.[5] HSPGs are heavily glycosylated proteins that are ubiquitously present on the surface of most mammalian cells. The negatively charged sulfate and carboxyl groups of the heparan sulfate chains act as primary docking sites for the cationic R9 peptide. This interaction is believed to concentrate R9 at the cell surface, thereby facilitating its subsequent internalization.

Quantitative Insights into this compound Uptake

The efficiency and kinetics of R9 cellular uptake have been quantified in numerous studies. The following tables summarize key quantitative data from the literature to provide a comparative overview.

| Parameter | Cell Line | R9 Concentration | Value | Measurement Method | Reference |

| Uptake Half-Time | A549 | 150 nM (with QDs) | Near maximal at 1 hour | Epifluorescence Microscopy | [6] |

| Association Constant (Kd) for Heparan Sulfate | - | - | 3.1 x 10⁶ M⁻¹ | Isothermal Titration Calorimetry | [7] |

| Cellular Uptake Efficiency | A549 | 2 µg/ml (Cou6-loaded nR-NLC) | ~5 times increase from 0.5h to 4h | Fluorescence Quantification | [1] |

| Nuclear Localization | HeLa | 2 µM | 58% of cells at 15°C | Fluorescence Microscopy | [2] |

| Endocytosis Inhibitor | Target Pathway | Cell Line | Inhibitor Concentration | % Inhibition of R9 Uptake | Reference |

| Cytochalasin D | Macropinocytosis | A549 | 1 µg/mL | Significant reduction | [6] |

| 5-(N-ethyl-N-isopropyl) amiloride (EIPA) | Macropinocytosis | A549 | 30 µM | 47% | [6] |

| Chlorpromazine | Clathrin-mediated endocytosis | A549 | 10 µM | 14% (slight reduction) | [6] |

| Nystatin | Caveolae-mediated endocytosis | A549 | 20 µg/ml | 32% | [6] |

| Filipin | Caveolae-mediated endocytosis | A549 | 3 µg/ml | 35% | [6] |

| Low Temperature (4°C) | Energy-dependent pathways | A549 | - | 47.5% reduction (of PR9/QD) | [3] |

Visualizing the Pathways and Workflows

To further elucidate the complex mechanisms of R9 cell entry, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.

Caption: Proposed mechanisms of this compound (R9) cellular entry.

Caption: General experimental workflow for studying R9 cellular uptake.

Detailed Experimental Protocols

The following sections provide synthesized protocols for key experiments used to investigate the cellular uptake of this compound. These are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Quantification of this compound Uptake by Flow Cytometry

This protocol allows for the quantitative measurement of R9 uptake on a single-cell basis.

Materials:

-

Cells of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

Fluorescently labeled this compound (e.g., R9-TAMRA)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight.

-

Peptide Incubation:

-

Prepare working solutions of R9-TAMRA in serum-free medium at the desired concentrations (e.g., 1-20 µM).

-

Wash the cells once with PBS.

-

Add the R9-TAMRA solution to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C.

-

-

Cell Harvesting:

-

Aspirate the peptide solution and wash the cells three times with ice-cold PBS to remove non-internalized R9.

-

Add trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

-

-

Flow Cytometry Analysis:

-

Centrifuge the cells and resuspend the pellet in cold PBS.

-

Analyze the cells using a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore (e.g., for TAMRA, excitation at ~555 nm and emission at ~580 nm).

-

Gate on the live cell population based on forward and side scatter.

-

Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI).

-

Endocytosis Inhibition Assay

This assay helps to elucidate the specific endocytic pathways involved in R9 uptake.

Materials:

-

All materials from Protocol 5.1

-

Endocytosis inhibitors (e.g., Cytochalasin D, Chlorpromazine, Filipin, 5-(N-ethyl-N-isopropyl)amiloride (EIPA))

-

DMSO (vehicle control)

Procedure:

-

Cell Seeding: Follow step 1 from Protocol 5.1.

-

Inhibitor Pre-incubation:

-

Prepare working solutions of the endocytosis inhibitors in serum-free medium at their effective concentrations (see table above). Include a DMSO vehicle control.

-

Wash the cells once with PBS.

-

Add the inhibitor solutions to the cells and pre-incubate for 30-60 minutes at 37°C.[6]

-

-

Peptide Incubation:

-

Without removing the inhibitor solution, add the R9-TAMRA solution to each well to the final desired concentration.

-

Incubate for the desired time (e.g., 1-2 hours) at 37°C.

-

-

Cell Harvesting and Analysis: Follow steps 3 and 4 from Protocol 5.1.

-

Data Analysis: Compare the MFI of the inhibitor-treated cells to the vehicle-treated control to determine the percentage of inhibition for each pathway.

Assessment of Direct Translocation by Fluorescence Microscopy

This protocol allows for the visualization of R9 localization within the cell to infer the uptake mechanism.

Materials:

-

Cells of interest

-

Glass-bottom culture dishes or chamber slides

-

Fluorescently labeled this compound (e.g., R9-TAMRA)

-

Nuclear stain (e.g., Hoechst 33342)

-

PBS

-

Formaldehyde (for fixation, optional)

-

Mounting medium

-

Fluorescence microscope (confocal recommended)

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides to allow for high-resolution imaging.

-

Peptide Incubation:

-

Prepare a high concentration of R9-TAMRA (e.g., 10-20 µM) in serum-free medium to favor direct translocation.[1]

-

Wash the cells with PBS and add the R9-TAMRA solution.

-

Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

-

Staining and Fixation (Optional):

-

Wash the cells three times with PBS.

-

For nuclear counterstaining, incubate with Hoechst 33342 for 10-15 minutes.

-

If fixing, incubate with 4% formaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS.

-

-

Imaging:

-

Add fresh PBS or mounting medium to the cells.

-

Image the cells using a fluorescence microscope.

-

A diffuse cytoplasmic and nuclear fluorescence pattern is indicative of direct translocation, whereas a punctate, vesicular pattern suggests endocytic uptake.[4]

-

Conclusion

The cellular entry of this compound is a complex and adaptable process, leveraging multiple pathways to efficiently breach the plasma membrane. For drug development professionals, a thorough understanding of these mechanisms is critical for designing effective R9-based delivery systems. By considering the influence of concentration, cargo, and cell type, and by employing the quantitative and qualitative experimental approaches outlined in this guide, researchers can optimize the intracellular delivery of therapeutic agents, paving the way for novel and more effective treatments.

References

- 1. Surface density of polyarginine influence the size, zeta potential, cellular uptake and tissue distribution of the nanostructured lipid carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient entry of cell-penetrating peptide this compound into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of this compound and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Binding of oligoarginine to membrane lipids and heparan sulfate: structural and thermodynamic characterization of a cell-penetrating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nona-arginine (R9)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nona-arginine (R9)

This compound (H-RRRRRRRRR-OH), commonly referred to as R9, is a synthetic cell-penetrating peptide (CPP) composed of nine consecutive L-arginine residues.[1][2] CPPs are a class of short peptides, typically 5-30 amino acids in length, renowned for their ability to traverse cellular membranes and facilitate the intracellular delivery of a wide array of cargo molecules.[3][4] The cationic nature of R9, conferred by the guanidinium groups of its arginine residues, is fundamental to its function, allowing it to interact with the negatively charged cell surface and subsequently enter the cell.[1][5] This property makes R9 a powerful tool in biomedical research and a promising vector for the delivery of therapeutics, such as small molecule drugs, peptides, proteins, and nucleic acids, into cells.[1][3][6]

Core Mechanism of Action

The cellular uptake of this compound is a complex process that is not fully elucidated but is understood to occur through two primary mechanisms: energy-dependent endocytosis and direct translocation across the plasma membrane. The predominant pathway is influenced by several factors including the peptide's concentration, the nature of the cargo it carries, and the cell type.[7][8]

Cellular Uptake Pathways

Direct Translocation: At high concentrations (≥10 μM), R9 is thought to enter cells via a non-endocytic pathway, often termed direct translocation.[7] This energy-independent process is initiated by strong electrostatic interactions between the positively charged guanidinium groups of R9 and negatively charged components of the cell membrane, such as heparan sulfate proteoglycans and phospholipids.[5][9] This interaction can lead to the induction of multilamellar structures and membrane fusion, creating transient pores that allow the peptide and its associated cargo to enter the cytoplasm directly.[10][11]

Endocytosis: At lower, more physiologically relevant concentrations (nanomolar to low micromolar), the primary route of entry for R9 and its cargo is endocytosis, an energy-dependent process.[5][7] The binding of R9 to the cell surface can trigger several endocytic pathways:

-

Macropinocytosis: This is a prominent, lipid raft-dependent pathway for the internalization of R9-cargo complexes.[5][8][12] It involves the formation of large, irregular vesicles (macropinosomes) that engulf the peptide and extracellular fluid.

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles containing the R9 complex.[8]

-

Caveolae/Lipid-Raft-Mediated Endocytosis: This mechanism involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids.[8]

The involvement of multiple pathways is supported by studies using pharmacological inhibitors and RNA interference to target specific endocytic routes.[5][8]

Endosomal Escape

A critical challenge for cargo delivered via endocytosis is overcoming endosomal entrapment.[13] For the therapeutic cargo to exert its biological function, it must escape from the endosome into the cytoplasm. While the majority of internalized R9 and its cargo can remain trapped in endosomes, a fraction is released.[7] The precise mechanism for escape is not fully understood, but it is hypothesized that the high positive charge of R9 can disrupt the endosomal membrane. This may occur through the "proton sponge" effect, where the influx of protons into the endosome to neutralize the peptide's charge leads to osmotic swelling and rupture. Another proposed mechanism involves the interaction of R9 with negatively charged lipids within the endosomal membrane, leading to its destabilization.[13] To enhance this crucial step, R9 has been modified with sequences that promote endosomal escape, such as the penetration accelerating sequence (Pas).[8][14]

Quantitative Data on this compound Efficacy

The efficiency of this compound as a delivery vector has been quantified in various studies. The following tables summarize key findings.

Table 1: Concentration-Dependent Uptake of this compound

| Concentration of R9-TAMRA | Temperature | Incubation Time | Percentage of Cells with Nuclear Staining (Mean ± 95% CI) |

| 2 µM | 37°C | 15 min | 0.03 ± 0.082 |

| 2 µM | 15°C | 15 min | 0.58 ± 0.071 |

| 2 µM | 4°C | 15 min | 0.33 ± 0.065 |

| 2-20 µM | 37°C | 30 min | Increasing fraction with concentration |

Data adapted from Melikov et al. (2015). This study highlights that while endocytosis is inhibited at lower temperatures, a non-endocytic entry mechanism becomes highly efficient, particularly with a rapid temperature drop.[7]

Table 2: this compound Mediated Delivery of Quantum Dots (QDs)

| Condition | Incubation Time | Uptake Enhancement (Fold Increase vs. QD Alone) |

| QD/SR9 (1:20 ratio) | 5 min | 3 - 8 |

Data from Lin et al. (2010). This demonstrates the significant enhancement of cargo uptake when non-covalently complexed with R9.[5]

Table 3: Effect of Endocytic Inhibitors on PR9/QD Uptake in A549 Cells

| Inhibitor | Target Pathway | Reduction in Positive Cells (%) |

| Low Temperature (4°C) | Energy-dependent processes | 52.5 |

| Cytochalasin D (CytD) | Macropinocytosis/Actin polymerization | 33.8 |

| Filipin | Caveolae/Lipid-raft mediated | 39.3 |

| Nocodazole | Clathrin-mediated | 28.3 |

Data adapted from Liu et al. (2013). These results indicate that multiple endocytic pathways are involved in the uptake of R9-cargo complexes.[8]

Experimental Protocols

Protocol for Assessing Cellular Uptake using Flow Cytometry

This protocol is adapted from methodologies used to quantify the internalization of fluorescently labeled R9-cargo complexes.[8][15]

Objective: To quantify the percentage of cells that have internalized the R9-cargo complex and the mean fluorescence intensity.

Materials:

-

Cell line of interest (e.g., A549, HeLa)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Fluorescently labeled cargo (e.g., TAMRA-labeled peptide, Quantum Dots)

-

This compound (SR9)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that ensures they reach 70-80% confluency on the day of the experiment.

-

Complex Formation: Prepare the R9-cargo complex by mixing the fluorescently labeled cargo and R9 at the desired molar ratio in serum-free medium. Incubate at room temperature for 20-30 minutes to allow for complex formation.

-

Cell Treatment: Remove the culture medium from the cells and wash once with PBS. Add the R9-cargo complex solution to the cells. Incubate for the desired time period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

-

Cell Harvesting: After incubation, wash the cells three times with cold PBS to remove any surface-bound complexes.

-

Detachment: Add Trypsin-EDTA to detach the cells from the plate. Once detached, add complete medium to neutralize the trypsin.

-

Sample Preparation: Transfer the cell suspension to a flow cytometry tube. Centrifuge, discard the supernatant, and resuspend the cell pellet in cold PBS or a suitable flow cytometry buffer.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate the live cell population based on forward and side scatter. Measure the fluorescence intensity in the appropriate channel (e.g., PE-Texas Red for TAMRA).

-

Data Analysis: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity of the population compared to untreated control cells.

Protocol for Endocytosis Inhibition Assay

This protocol is designed to identify the specific endocytic pathways involved in R9-cargo uptake.[5][16][17]

Objective: To determine the effect of specific pharmacological inhibitors of endocytosis on the uptake of R9-cargo complexes.

Materials:

-

Same materials as in Protocol 4.1

-

Pharmacological inhibitors (prepare stock solutions in DMSO or water):

-

Chlorpromazine (CPZ) for clathrin-mediated endocytosis

-

Filipin or Nystatin for caveolae-mediated endocytosis

-

5-(N-ethyl-N-isopropyl)amiloride (EIPA) or Cytochalasin D (CytD) for macropinocytosis

-

Procedure:

-

Cell Seeding: Seed cells as described in Protocol 4.1.

-

Inhibitor Pre-treatment: Remove the culture medium and wash the cells. Add medium containing the specific inhibitor at its optimal working concentration. Incubate for 30-60 minutes at 37°C.

-

Co-incubation: Without removing the inhibitor-containing medium, add the pre-formed R9-cargo complex to the cells.

-

Incubation and Analysis: Incubate for the desired time (e.g., 1 hour). Harvest and analyze the cells via flow cytometry or fluorescence microscopy as described in Protocol 4.1.

-

Controls: Include a "no inhibitor" positive control (cells treated only with the R9-cargo complex) and an untreated negative control.

-

Data Analysis: Compare the uptake of the R9-cargo complex in the presence of each inhibitor to the "no inhibitor" control. A significant reduction in uptake suggests the involvement of the targeted pathway.

Conclusion

This compound is a highly efficient and versatile cell-penetrating peptide that holds significant promise for intracellular drug delivery.[18] Its ability to utilize multiple entry pathways, including direct translocation and various forms of endocytosis, allows it to transport a diverse range of cargo molecules into cells. While challenges such as endosomal escape and non-specific targeting remain, ongoing research into the modification of the R9 peptide and the elucidation of its precise mechanisms of action continues to advance its potential for clinical applications, from cancer therapy to gene delivery.[6][18] A thorough understanding of its concentration-dependent uptake mechanisms and the experimental protocols to evaluate its efficacy are critical for professionals in the field of drug development.

References

- 1. lifetein.com [lifetein.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scifiniti.com [scifiniti.com]

- 4. Cell-penetrating peptides and their utility in genome function modifications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient entry of cell-penetrating peptide this compound into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of this compound and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. jpt.com [jpt.com]

- 12. [PDF] this compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways | Semantic Scholar [semanticscholar.org]

- 13. Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos | PLOS One [journals.plos.org]

- 17. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A polymeric nanocarrier with a tumor acidity-activatable arginine-rich (R9) peptide for enhanced drug delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

Nona-arginine Uptake Mechanism: A Technical Guide on Endocytosis versus Direct Penetration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nona-arginine (R9), a cell-penetrating peptide (CPP), is a promising vector for intracellular drug delivery.[1] Its highly cationic nature, conferred by nine consecutive arginine residues, allows it to interact with negatively charged cell membranes and facilitate the uptake of various molecular cargoes.[1] However, the precise mechanism of its cellular entry remains a subject of intense scientific debate, with two primary pathways proposed: energy-dependent endocytosis and energy-independent direct penetration.[2][3] This technical guide provides an in-depth analysis of these two mechanisms, presenting quantitative data, detailed experimental protocols for their investigation, and visualizations of the key signaling pathways involved. Understanding these mechanisms is critical for the rational design of more efficient R9-based therapeutic delivery systems.

Endocytosis vs. Direct Penetration: A Contentious Debate

The cellular uptake of this compound is a multifaceted process, with the predominant pathway being influenced by several factors, most notably the peptide's concentration and the experimental temperature.

Endocytosis: The Energy-Dependent Pathway

At low micromolar concentrations (typically <10 µM) and physiological temperatures (37°C), endocytosis is widely considered the primary route of R9 entry.[4][5] This energy-dependent process involves the engulfment of the peptide by the cell membrane to form intracellular vesicles.[6] Several endocytic pathways have been implicated in R9 uptake, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis.[2][7] The initial interaction is often mediated by binding to negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[8][9] While endocytosis allows for the internalization of R9 and its cargo, a significant challenge is the subsequent entrapment of the payload within endosomes, which can lead to lysosomal degradation.[2]

Direct Penetration: Bypassing the Vesicular Route

At higher concentrations (≥10 µM), this compound can utilize a more direct, non-endocytic pathway to enter the cytosol and nucleus.[4][5] This mechanism is thought to be energy-independent and involves the direct translocation of the peptide across the plasma membrane.[2] Several models have been proposed for direct penetration, including the formation of transient pores, membrane destabilization, and the induction of membrane fusion.[10][11] Interestingly, a similar non-endocytic entry can be induced at lower R9 concentrations (1-2 µM) by a rapid decrease in temperature to 15°C.[4] This direct entry is often associated with a transient increase in intracellular calcium levels.[4][5]

Quantitative Data on this compound Uptake

The following tables summarize quantitative data from various studies, providing a comparative overview of the factors influencing the uptake mechanism of this compound.

| Parameter | Condition | Observation | Predominant Pathway | Reference |

| Concentration | Low (nanomolar to <10 µM) | Vesicular distribution of R9 | Endocytosis | [4][5] |

| Concentration | High (≥10 µM) | Diffuse cytosolic and nuclear distribution | Direct Penetration | [4][5] |

| Temperature | 37°C (Physiological) | Efficient uptake, primarily vesicular at low concentrations | Endocytosis | [4] |

| Temperature | 4°C (Low) | Significantly inhibited uptake | Energy-dependent (Endocytosis) | [6][7] |

| Temperature | Rapid drop to 15°C | Efficient entry even at low concentrations (2 µM) | Direct Penetration | [4] |

| Inhibitor | Target Pathway | Effect on R9 Uptake | Reference |

| Low Temperature (4°C) | Energy-dependent processes | Reduced uptake of PR9/QD complexes to 47.5% of control | [6][12] |

| Cytochalasin D (CytD) | Actin polymerization (multiple endocytic pathways) | Reduced uptake of PR9/QD complexes to 66.2% of control | [6][12] |

| Filipin | Lipid raft/Caveolae-mediated endocytosis | Reduced uptake of PR9/QD complexes to 60.7% of control | [6][12] |

| Nocodazole | Microtubule formation (Clathrin-mediated) | Reduced uptake of PR9/QD complexes to 71.7% of control | [6][12] |

| 5-(N-ethyl-N-isopropyl)-amiloride (EIPA) | Macropinocytosis | Did not decrease uptake of PR9/QD complexes | [6][12] |

| Chlorpromazine | Clathrin-mediated endocytosis | Significant inhibition of R9 uptake | [7] |

| Genistein | Caveolae-mediated endocytosis | Inhibition of R9 uptake | [13] |

| BAPTA (Ca2+ chelator) | Intracellular calcium signaling | Inhibited non-endocytic R9 entry | [5] |

Experimental Protocols

Detailed methodologies are crucial for accurately investigating the uptake mechanisms of this compound. Below are protocols for key experiments.

Protocol for Endocytosis Inhibition Assay

This protocol is designed to quantitatively assess the contribution of different endocytic pathways to the uptake of fluorescently labeled this compound (e.g., R9-TAMRA) using flow cytometry.

-

Cell Seeding:

-

Seed cells (e.g., HeLa or A549) in 24-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Inhibitor Pre-treatment:

-

Prepare stock solutions of endocytosis inhibitors (e.g., Chlorpromazine, Genistein, EIPA) in an appropriate solvent (e.g., DMSO).

-

On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed serum-free medium.

-

Add fresh serum-free medium containing the desired concentration of the inhibitor to each well. Incubate for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).

-

For the low-temperature control, move a plate to 4°C for 30 minutes.

-

-

This compound Incubation:

-

Prepare a solution of fluorescently labeled R9 in serum-free medium at the desired concentration.

-

Add the R9 solution to the inhibitor-treated cells and incubate for the desired time (e.g., 1-2 hours) at 37°C (or 4°C for the low-temperature control).

-

-

Cell Harvesting and Analysis:

-

Aspirate the medium and wash the cells twice with phosphate-buffered saline (PBS) to remove non-internalized R9.

-

Trypsinize the cells to detach them from the plate.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to FACS tubes.

-

Centrifuge the cells, discard the supernatant, and resuspend in cold PBS.

-

Analyze the cell-associated fluorescence using a flow cytometer.

-

Protocol for Fluorescence Microscopy of R9 Uptake

This protocol allows for the visualization of the subcellular localization of fluorescently labeled this compound.

-

Cell Seeding:

-

Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.

-

Incubate overnight to allow for cell attachment and spreading.

-

-

R9 Incubation:

-

On the day of the experiment, replace the culture medium with pre-warmed imaging medium (e.g., phenol red-free medium).

-

Add fluorescently labeled R9 to the cells at the desired concentration.

-

Incubate for the desired time at 37°C.

-

-

Live-Cell Imaging:

-

Mount the dish or slide on the stage of a confocal microscope equipped with a temperature-controlled chamber.

-

Acquire images using the appropriate laser lines and emission filters for the fluorophore used.

-

To distinguish between endosomal and cytosolic localization, co-staining with endosomal/lysosomal markers (e.g., LysoTracker) can be performed.

-

Signaling Pathways in this compound Uptake

The interaction of this compound with the cell surface can trigger specific signaling cascades that influence its mode of entry.

Heparan Sulfate Proteoglycan (HSPG) Mediated Entry

HSPGs are key cell surface receptors that mediate the initial binding of R9, leading to endocytosis.[8][9] The multivalent interaction between the cationic arginine residues and the anionic sulfate groups of HSPGs can induce receptor clustering and subsequent signaling events that promote internalization.[14]

Calcium Signaling in Direct Penetration

At high concentrations, R9 has been shown to induce repetitive spikes in intracellular calcium concentration.[4][5] This calcium signaling is thought to be a prerequisite for the non-endocytic entry of the peptide.[5] The influx of calcium may be mediated by transient receptor potential (TRP) channels and leads to the transient exposure of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which may facilitate peptide translocation.[4]

Experimental Workflow for Uptake Mechanism Determination

The following diagram outlines a logical workflow for elucidating the uptake mechanism of this compound in a specific cell type.

Conclusion

The cellular uptake of this compound is a complex process governed by a dynamic interplay between endocytic and direct penetration pathways. The choice of pathway is highly dependent on experimental conditions, particularly peptide concentration. For drug development professionals, a thorough understanding of these mechanisms is paramount for designing R9-based delivery systems that can efficiently deliver therapeutic cargoes to their intracellular targets while avoiding endosomal entrapment and degradation. Further research into the molecular intricacies of these pathways will undoubtedly pave the way for the next generation of highly effective cell-penetrating peptide-based therapeutics.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient entry of cell-penetrating peptide this compound into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of this compound and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HEPARAN SULFATE PROTEOGLYCAN-MEDIATED ENTRY PATHWAY FOR CHARGED TRI-PLATINUM COMPOUNDS. DIFFERENTIAL CELLULAR ACCUMULATION MECHANISMS FOR PLATINUM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Octa-arginine and Octa-lysine Promote Cell Adhesion through Heparan Sulfate Proteoglycans and Integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Arginine Surface Density of Nanoparticles Controls Nonendocytic Cell Uptake and Autophagy Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of this compound and a Penetration Accelerating Sequence | PLOS One [journals.plos.org]

- 13. Endocytosis Inhibition Pathways for Nanocarrier Uptake - transfection reagents [transfectionreagents.com]

- 14. mdpi.com [mdpi.com]

The Advent and Evolution of Poly-Arginine Peptides in Scientific Inquiry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to transport therapeutic and diagnostic agents across the cellular membrane is a cornerstone of modern molecular medicine and biological research. Among the most promising tools to achieve this are cell-penetrating peptides (CPPs), short chains of amino acids capable of traversing the lipid bilayer. Within this class of molecules, poly-arginine peptides have garnered significant attention due to their remarkable efficiency in cellular uptake. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies associated with the use of poly-arginine peptides in research.

A Historical Perspective: From Viral Proteins to Arginine-Rich Motifs

The journey into the world of cell-penetrating peptides began with an observation unrelated to arginine itself. In 1988, independent studies by Frankel and Pabo, and Green and Loewenstein, revealed that the trans-activating transcriptional activator (TAT) protein from the Human Immunodeficiency Virus 1 (HIV-1) could enter mammalian cells and translocate to the nucleus[1]. This discovery laid the groundwork for the concept of protein transduction domains (PTDs), sequences capable of mediating cellular entry.

Subsequent research focused on identifying the minimal sequence within TAT responsible for this remarkable property. It was discovered that a short, arginine-rich motif (GRKKRRQRRR) was sufficient to confer cell-penetrating capabilities[2]. This pivotal finding shifted the research focus towards the role of cationic residues, particularly arginine, in mediating cellular uptake. Further studies confirmed that synthetic peptides composed solely of arginine residues, known as poly-arginine peptides, could efficiently enter cells, with their efficacy often surpassing that of the original TAT peptide[2][3]. Nona-arginine (R9), for instance, was found to have a cellular uptake up to 20 times faster than the TAT peptide at 37°C[3].

Quantitative Analysis of Poly-Arginine Peptide Efficacy and Toxicity

The utility of poly-arginine peptides is intrinsically linked to their cellular uptake efficiency and their potential cytotoxicity. A substantial body of research has been dedicated to quantifying these parameters, often in relation to the length of the arginine chain and the cell type being investigated.

Cellular Uptake Efficiency

The efficiency of cellular internalization is a critical factor in the application of poly-arginine peptides. Studies have consistently shown that uptake increases with the number of arginine residues, generally reaching an optimal length of between 7 and 15 residues[4]. However, this relationship is not always linear, and excessive length can sometimes lead to decreased efficacy. Modifications such as acylation and cyclization of shorter poly-arginine peptides (e.g., R5 and R6) have been shown to significantly enhance their cell-penetrating properties[5][6].

| Peptide | Cell Line | Uptake Efficiency (Fold increase vs. control) | Reference |

| Dodecanoyl-[R5] (cyclic) | SK-OV-3 | ~13.7 | [5] |

| Dodecanoyl-(R5) (linear) | SK-OV-3 | ~10.2 | [5] |

| R11 | Prostate cancer cells | Higher than R9 and R13 | [5][6] |

| R9 | - | 20x faster than TAT | [3] |

Table 1: Comparative Cellular Uptake Efficiency of Various Poly-Arginine Peptides. This table summarizes the relative cellular uptake efficiency of different poly-arginine peptides and their modified versions in various cell lines.

Cytotoxicity

A crucial consideration for any delivery vehicle is its inherent toxicity. Poly-arginine peptides, due to their cationic nature, can interact with cell membranes and potentially disrupt their integrity, leading to cytotoxicity. This effect is generally concentration-dependent and influenced by the length of the peptide.

| Peptide | Cell Line | Assay | Concentration | Cytotoxicity (% of control) | Reference |

| Poly-PR peptides | NSC34 | LDH | 5 µM | Length-dependent increase | [7] |

| Poly-PR peptides | NSC34 | LDH | 10 µM | Length-dependent increase | [7] |

| Poly-L-arginine | DU145 | MTT | 1 µg/ml (in combination with doxorubicin) | Increased doxorubicin cytotoxicity | [8] |

| Dodecanoyl-[R5] and Dodecanoyl-[R6] | CCRF-CEM | MTS | 25 µM | ~20% | [5] |

Table 2: Cytotoxicity Profile of Poly-Arginine Peptides. This table presents a summary of cytotoxicity data for different poly-arginine peptides in various cell lines, as determined by LDH and MTT/MTS assays.

Neuroprotective Effects

Beyond their role as delivery vectors, arginine-rich peptides have demonstrated intrinsic therapeutic properties, particularly in the context of neuroprotection. Several studies have shown that poly-arginine peptides can protect neurons from excitotoxicity and ischemic injury.

| Peptide | Model | IC50 | Reference |

| R9 | Glutamic acid excitotoxicity | More potent than TAT | [2] |

| Penetratin | Glutamic acid excitotoxicity | More potent than TAT | [2] |

| AM8D-TAT | Glutamic acid excitotoxicity | 1.1 µmol/L | [2] |

| R18 | Rat MCAO model | Effective at 30 nmol/kg | [9] |

| Protamine | Rat MCAO model | Effective | [9] |

Table 3: Neuroprotective Potency of Arginine-Rich Peptides. This table summarizes the half-maximal inhibitory concentration (IC50) and effective doses of various arginine-rich peptides in different models of neuronal injury.

Key Experimental Protocols

The successful application of poly-arginine peptides in research relies on robust and well-defined experimental protocols. This section provides detailed methodologies for the synthesis, purification, and evaluation of these peptides.

Solid-Phase Peptide Synthesis (SPPS) of Poly-Arginine Peptides

Objective: To synthesize poly-arginine peptides of a desired length and purity.

Materials:

-

Fmoc-Arg(Pbf)-OH

-

Rink Amide MBHA resin or pre-loaded Wang resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling agents (e.g., HBTU, HATU)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Protocol:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine.

-

Amino Acid Coupling:

-

Dissolve Fmoc-Arg(Pbf)-OH (3 equivalents to the resin substitution) and HOBt (3 eq.) in DMF.

-

Add DIC (3 eq.) to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Cycles: Repeat steps 2-5 for each subsequent arginine residue to build the desired peptide chain.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v) for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Purification and Analysis:

-

Centrifuge to pellet the peptide, wash with cold ether, and air dry.

-

Dissolve the crude peptide in a water/acetonitrile mixture.

-

Purify the peptide by reverse-phase HPLC.

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

Quantification of Cellular Uptake by Flow Cytometry

Objective: To quantitatively measure the cellular uptake of fluorescently labeled poly-arginine peptides.

Materials:

-

Fluorescently labeled poly-arginine peptide (e.g., FITC-R9)

-

Target cells (e.g., HeLa, A549)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed cells in a 24-well plate at an appropriate density to reach 70-80% confluency on the day of the experiment.

-

Peptide Incubation:

-

Prepare different concentrations of the fluorescently labeled poly-arginine peptide in serum-free medium.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the peptide solutions to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C.

-

-

Cell Harvesting:

-

Remove the peptide solution and wash the cells three times with cold PBS to remove surface-bound peptide.

-

Treat the cells with trypsin-EDTA to detach them from the plate.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

-

-

Cell Pelleting and Resuspension:

-

Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in cold PBS or flow cytometry buffer.

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission at the corresponding wavelength.

-

Gate the live cell population based on forward and side scatter properties.

-

Quantify the mean fluorescence intensity of the gated population, which corresponds to the amount of internalized peptide.

-

Include untreated cells as a negative control to set the background fluorescence.

-

Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of poly-arginine peptides on cultured cells.

Materials:

-

Poly-arginine peptides

-

Target cells

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will not reach full confluency during the assay period.

-

Peptide Treatment:

-

Prepare serial dilutions of the poly-arginine peptides in complete culture medium.

-

After the cells have adhered, replace the medium with the peptide solutions.

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on a shaker for 5-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control cells.

-

Plot cell viability against peptide concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

Endocytosis Inhibition Assay

Objective: To investigate the role of endocytosis in the cellular uptake of poly-arginine peptides.

Materials:

-

Fluorescently labeled poly-arginine peptide

-

Target cells

-

Endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis, amiloride for macropinocytosis)

-

Control vehicle (e.g., DMSO)

-

Flow cytometer or fluorescence microscope

Protocol:

-

Cell Seeding: Seed cells as described for the flow cytometry uptake assay.

-

Inhibitor Pre-treatment:

-

Pre-treat the cells with the endocytosis inhibitors at their effective, non-toxic concentrations for 30-60 minutes at 37°C.

-

Include a control group treated with the vehicle only.

-

As a general control for energy-dependent uptake, incubate one set of cells at 4°C.

-

-

Peptide Incubation:

-

Add the fluorescently labeled poly-arginine peptide to the pre-treated cells (maintaining the presence of the inhibitors).

-

Incubate for the standard uptake duration.

-

-

Uptake Quantification:

-

Wash the cells and quantify the cellular uptake using flow cytometry or fluorescence microscopy as previously described.

-

-

Data Analysis:

-

Compare the uptake of the peptide in the presence of each inhibitor to the vehicle-treated control. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.

-

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

Cellular Uptake and Intracellular Trafficking of Poly-Arginine Peptides

The primary mechanism for the cellular entry of poly-arginine peptides is endocytosis, a process initiated by the electrostatic interaction between the cationic peptide and negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface. This interaction leads to membrane invagination and the formation of endocytic vesicles containing the peptide. Once inside the cell, the peptides can escape from the endosomes into the cytoplasm and may subsequently translocate to the nucleus.

Poly-Arginine Induced Apoptosis Signaling Pathway

In some cellular contexts, particularly at higher concentrations, poly-L-arginine has been shown to induce apoptosis. One identified mechanism involves the activation of the ERK1/2 signaling pathway, leading to an imbalance in the Bcl-2 family of proteins and the subsequent activation of caspase-3, a key executioner of apoptosis.

Experimental Workflow for Screening and Validation of Poly-Arginine Peptides

The development and characterization of novel poly-arginine peptides for specific applications follow a systematic workflow, from initial design and synthesis to in-depth functional validation.

Conclusion

Poly-arginine peptides have evolved from a scientific curiosity into indispensable tools in biomedical research and drug development. Their ability to efficiently traverse cellular membranes has opened up new avenues for the intracellular delivery of a wide range of molecules. This guide has provided a comprehensive overview of their discovery, a quantitative summary of their performance, and detailed protocols for their synthesis and evaluation. As research continues to unravel the nuances of their interactions with biological systems, the potential applications of poly-arginine peptides are poised to expand even further, promising exciting advancements in both fundamental science and clinical practice.

References

- 1. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surface density of polyarginine influence the size, zeta potential, cellular uptake and tissue distribution of the nanostructured lipid carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Poly-L-arginine: Enhancing Cytotoxicity and Cellular Uptake of Doxorubicin and Necrotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Assessment of the neuroprotective potential of poly-arginine peptides " by Diego Milani [researchonline.nd.edu.au]

The Architecture of Ingress: A Technical Guide to the Structural Characteristics of Effective Cell-Penetrating Peptides

For Researchers, Scientists, and Drug Development Professionals

The cell membrane, a formidable barrier safeguarding the intricate machinery of life, presents a significant challenge to the intracellular delivery of therapeutic agents. Cell-penetrating peptides (CPPs), a class of short peptides, have emerged as powerful vectors capable of traversing this barrier, offering a promising avenue for the targeted delivery of a wide array of cargo molecules. This technical guide delves into the core structural and physicochemical characteristics that govern the efficacy of CPPs, providing a comprehensive overview for researchers and professionals in drug development.

Classification of Cell-Penetrating Peptides

CPPs are broadly categorized based on their physicochemical properties, which fundamentally dictate their interaction with the cell membrane and subsequent internalization pathway.[1][2]

-

Cationic CPPs: This is the largest and most extensively studied class of CPPs. They are characterized by a high content of positively charged amino acids, predominantly arginine and lysine.[2] The guanidinium group of arginine is particularly crucial, as it can form bidentate hydrogen bonds with negatively charged components of the cell surface, such as phosphate groups on phospholipids and sulfate groups on glycosaminoglycans.[2] Prominent examples include the HIV-1 Tat peptide and oligoarginine sequences.[1][3]

-

Amphipathic CPPs: These peptides possess distinct hydrophilic and hydrophobic domains, allowing them to interact with both the aqueous extracellular environment and the lipid bilayer of the cell membrane.[1][2] They can be further subdivided into:

-

Primary Amphipathic CPPs: The hydrophobic and hydrophilic residues are arranged in contiguous blocks within the primary sequence.[4]

-

Secondary Amphipathic CPPs: These peptides adopt an amphipathic conformation, such as an α-helix or β-sheet, upon interaction with the cell membrane, segregating their hydrophobic and hydrophilic residues to opposite faces of the secondary structure.[5][6] Transportan and the model peptide MAP (Model Amphipathic Peptide) are well-known examples.

-

-

Hydrophobic CPPs: This class of CPPs is characterized by a high proportion of non-polar amino acid residues and a low net charge.[1][2] Their mechanism of entry is thought to be driven by hydrophobic interactions with the lipid core of the cell membrane.

Key Physicochemical Determinants of CPP Efficacy

The efficiency of a CPP is not dictated by a single property but rather a confluence of several physicochemical characteristics. Understanding these parameters is crucial for the rational design of novel and more effective CPPs.

| Property | Description | Impact on Uptake Efficiency |

| Length | Typically 5-30 amino acids.[6] | Shorter peptides may have better bioavailability, while longer ones can form more stable secondary structures. Optimal length is often sequence-dependent.[7] |

| Charge | Net positive charge is a hallmark of most effective CPPs. | A higher net positive charge generally correlates with increased cellular uptake, with arginine being more effective than lysine.[2] |

| Hydrophobicity | The presence of non-polar amino acids. | A balanced hydrophobicity is crucial. Too high can lead to toxicity and aggregation, while too low may result in insufficient membrane interaction.[7] |

| Amphipathicity | The spatial separation of hydrophobic and hydrophilic residues. | Promotes membrane interaction and destabilization, facilitating entry. The degree of amphipathicity can influence the internalization mechanism.[5] |

| Secondary Structure | Propensity to form α-helices or β-sheets. | The formation of a secondary structure upon membrane binding can enhance penetration. For example, helical wheel projections can predict the amphipathic nature of α-helical CPPs.[5][6] |

Mechanisms of Cellular Entry

The translocation of CPPs across the plasma membrane is a complex process that is not yet fully elucidated. However, two primary pathways have been identified: direct translocation and endocytosis.[4][8] The prevalence of each pathway is dependent on the CPP's structure, concentration, and the nature of the cargo it carries.

-

Direct Translocation: This energy-independent process involves the direct penetration of the CPP through the lipid bilayer. Several models have been proposed to explain this phenomenon, including the formation of transient pores, membrane thinning, and the "carpet-like" model where CPPs accumulate on the membrane surface and induce local disruptions.[6]

-

Endocytosis: This is an energy-dependent process where the CPP and its cargo are engulfed by the cell membrane, forming intracellular vesicles called endosomes.[5][8] For the cargo to reach its intracellular target, it must escape from these endosomes, a step that is often a major rate-limiting factor for the efficacy of CPP-mediated delivery. Different endocytic pathways, such as macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis, can be involved.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. POSEIDON: Peptidic Objects SEquence-based Interaction with cellular DOmaiNs: a new database and predictor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. Quantification of the cellular uptake of cell-penetrating peptides by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of the Sequence and Length Dependence for Cell-Penetrating Prenylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimized luciferase assay for cell-penetrating peptide-mediated delivery of short oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

The "Arginine Magic": A Technical Guide to the Core of Cell-Penetrating Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-penetrating peptides (CPPs) represent a class of short peptides with the remarkable ability to traverse cellular membranes, enabling the intracellular delivery of a wide array of cargo molecules, from small chemical drugs to large biologics like proteins and nucleic acids. Among the diverse families of CPPs, arginine-rich peptides stand out for their exceptional translocation efficiency, a phenomenon often referred to as "arginine magic." This guide provides an in-depth technical exploration of the core principles underlying the function of these potent delivery vectors, focusing on the molecular mechanisms, quantitative analysis of their efficacy, and the experimental methodologies used to study them.

The central player in this phenomenon is the guanidinium group of the arginine side chain. Its unique chemical properties allow for strong, multivalent interactions with negatively charged components of the cell surface, initiating a cascade of events that leads to cellular entry. Understanding these fundamental interactions and the subsequent cellular uptake pathways is paramount for the rational design of more efficient and specific CPP-based drug delivery systems.

The Molecular Basis of the "Arginine Magic"

The exceptional cell-penetrating ability of arginine-rich CPPs is primarily attributed to the unique properties of the arginine side chain's guanidinium group. This positively charged moiety can form strong, bidentate hydrogen bonds with negatively charged groups such as phosphates, sulfates, and carboxylates, which are abundant on the cell surface in the form of phospholipids, heparan sulfate proteoglycans (HSPGs), and sialic acids.[1][2] This initial electrostatic interaction is the critical first step in the internalization process.[3]

Key Molecular Interactions:

-

Guanidinium-Phosphate Interactions: The guanidinium group can form strong bidentate hydrogen bonds with the phosphate head groups of membrane phospholipids. This interaction helps to neutralize the positive charge of the peptide and facilitates its insertion into the hydrophobic core of the lipid bilayer.

-

Guanidinium-Sulfate Interactions: Arginine-rich CPPs exhibit high-affinity binding to heparan sulfate proteoglycans (HSPGs) on the cell surface.[3][4] This interaction can induce clustering of HSPGs, which may trigger subsequent endocytic uptake.[2]

-

Guanidinium-Carboxylate Interactions: Carboxylate groups on cell surface proteins and sialic acids also serve as binding sites for arginine-rich CPPs, further enhancing their accumulation at the cell membrane.

Cellular Uptake Mechanisms

The precise mechanisms by which arginine-rich CPPs enter cells are still a subject of active research, with evidence supporting two main pathways: direct translocation and endocytosis . The prevalence of each pathway is influenced by several factors, including the CPP concentration, the nature and size of the cargo, and the cell type.

Direct Translocation

This energy-independent pathway involves the direct penetration of the CPP across the plasma membrane. Several models have been proposed to explain this process:

-

Pore Formation: At high concentrations, some CPPs are thought to disrupt the membrane by forming transient pores, allowing the peptide and its cargo to pass through.

-

Inverted Micelle Formation: The interaction of CPPs with the lipid bilayer can induce the formation of inverted micelles, encapsulating the peptide and facilitating its transport across the membrane.

-

Membrane Destabilization: CPPs can interact with and destabilize the lipid bilayer, creating transient defects through which they can enter the cytoplasm.

Endocytosis

This is an energy-dependent process where the cell actively engulfs the CPP and its cargo by forming vesicles. Several endocytic pathways have been implicated in CPP uptake:

-

Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) and is often induced by the clustering of HSPGs upon CPP binding.

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits and vesicles.

-

Caveolae-Mediated Endocytosis: This pathway utilizes caveolae, which are small, flask-shaped invaginations of the plasma membrane.

-

Clathrin- and Caveolae-Independent Endocytosis: Other, less characterized endocytic pathways may also be involved.

Once inside endosomes, the CPP-cargo conjugate must escape into the cytoplasm to reach its target. This endosomal escape is a critical and often rate-limiting step in the successful delivery of bioactive molecules.

Quantitative Analysis of Arginine-Rich CPP Efficacy

The efficiency of cellular uptake is a critical parameter for evaluating and comparing different CPPs. This is often quantified by measuring the intracellular concentration of a fluorescently labeled CPP. The number of arginine residues has been shown to be a key determinant of uptake efficiency.

| Peptide | Number of Arginines | Relative Uptake Efficiency (Compared to R4) | Cell Line | Reference(s) |

| Polyarginine-4 (R4) | 4 | 1.0 | Jurkat | [5] |

| Polyarginine-8 (R8) | 8 | Significantly higher than R4 and R16 | Various | [6][7] |

| Polyarginine-12 (R12) | 12 | Higher than R8 in some studies | Various | [8] |

| Polyarginine-16 (R16) | 16 | Lower than R8 | Jurkat | [7] |

| Tat (47-57) | 8 (in basic domain) | Lower than nona-arginine (R9) | Various | [9] |

Table 1: Influence of Arginine Number on Cellular Uptake Efficiency.

The binding affinity of arginine-rich CPPs to cell surface molecules, particularly heparan sulfate, is another crucial factor influencing their uptake. Isothermal titration calorimetry (ITC) is a powerful technique to measure these interactions.

| Peptide | Ligand | Dissociation Constant (Kd) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Reference(s) |

| This compound (R9) | Heparan Sulfate | ~0.32 µM (Ka = 3.1 x 10⁶ M⁻¹) | -5.5 | 2.9 | [4] |

| This compound (R9) | POPC/POPG (75:25) Vesicles | ~12.2 µM (Ka = 8.2 x 10⁴ M⁻¹) | -1.2 | 5.5 | [4] |

Table 2: Thermodynamic Parameters of this compound (R9) Binding to Heparan Sulfate and Lipid Vesicles.

Experimental Protocols

Fluorescence Microscopy for Qualitative Assessment of CPP Uptake

This protocol allows for the visualization of fluorescently labeled CPPs within cells, providing qualitative information on their uptake and subcellular localization.

Materials:

-

Fluorescently labeled CPP (e.g., FITC-R8)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation (optional)

-

DAPI for nuclear staining (optional)

-

Confocal microscope

Procedure:

-

Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Replace the culture medium with fresh medium containing the fluorescently labeled CPP at the desired concentration.

-

Incubate the cells for a specific time (e.g., 1-4 hours) at 37°C.

-

Wash the cells three times with cold PBS to remove unbound peptide.

-

(Optional) Fix the cells with 4% PFA for 15 minutes at room temperature.

-

(Optional) Permeabilize the cells and stain the nuclei with DAPI.

-

Mount the coverslips on a slide with mounting medium.

-

Image the cells using a confocal microscope, capturing fluorescence from the CPP and DAPI channels.[10][11]

Flow Cytometry for Quantitative Analysis of CPP Uptake

Flow cytometry provides a high-throughput method to quantify the amount of fluorescently labeled CPP taken up by a large population of cells.

Materials:

-

Fluorescently labeled CPP

-

Cell culture medium

-

PBS

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and grow to confluency.

-

Treat the cells with the fluorescently labeled CPP in serum-free medium for a defined period (e.g., 1 hour) at 37°C.

-

Wash the cells twice with PBS to remove extracellular peptide.

-

Detach the cells using trypsin-EDTA. Trypsin also helps to remove any membrane-bound, non-internalized peptide.

-

Resuspend the cells in PBS or a suitable buffer for flow cytometry.

-

Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.[12][13][14]

-

To distinguish between membrane-bound and internalized peptides, an additional step of quenching the extracellular fluorescence with trypan blue or using an antibody against the fluorophore on non-permeabilized cells can be included.[15]

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

ITC directly measures the heat changes that occur upon the binding of a CPP to its target (e.g., heparan sulfate or lipid vesicles), allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

-

Isothermal titration calorimeter

-

Purified CPP

-

Ligand solution (e.g., heparan sulfate or lipid vesicles)

-

Dialysis buffer

Procedure:

-

Prepare solutions of the CPP and the ligand in the same dialysis buffer to minimize heat of dilution effects.

-

Load the ligand solution into the sample cell of the calorimeter.

-

Load the CPP solution into the injection syringe.

-

Perform a series of small injections of the CPP solution into the sample cell while monitoring the heat changes.

-

Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.[16][17][18][19]

Visualizing the "Arginine Magic"

Signaling Pathways and Cellular Entry

References

- 1. Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Heparan Sulfate-Binding Cell Penetrating Peptide for Tumor Targeting and Migration Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of oligoarginine to membrane lipids and heparan sulfate: structural and thermodynamic characterization of a cell-penetrating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Surface density of polyarginine influence the size, zeta potential, cellular uptake and tissue distribution of the nanostructured lipid carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways: optimization, pitfalls, comparison with mass spectrometry quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 15. An improved method for differentiating cell-bound from internalized particles by imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thermodynamics of interaction of the fusion-inhibiting peptide Z-D-Phe-L-Phe-Gly with dioleoylphosphatidylcholine vesicles: direct calorimetric determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thermodynamics of the binding of Substance P to lipid membranes -Analytical Science and Technology | Korea Science [koreascience.kr]

- 18. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Nona-arginine (R9) Mediated Cargo Delivery to Cultured Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nona-arginine (R9), a cell-penetrating peptide (CPP) composed of nine consecutive arginine residues, has emerged as a highly efficient vehicle for the intracellular delivery of a wide range of cargo molecules.[1][2] Its cationic nature facilitates interaction with the negatively charged cell membrane, enabling the transport of otherwise impermeable molecules into the cytoplasm and nucleus.[2] This capability makes R9 an invaluable tool in research and therapeutic development for delivering proteins, peptides, nucleic acids, and nanoparticles to cultured cells.[2][3] These application notes provide detailed protocols for utilizing R9 for cargo delivery, including methods for complex formation, cytotoxicity assessment, and analysis of delivery efficiency.

Mechanism of Action

The cellular uptake of R9 and its cargo is a multi-faceted process involving both direct penetration of the plasma membrane and endocytosis.[4][5] At higher concentrations (≥10 μM), R9 can induce a non-endocytic entry pathway.[6] However, at lower, more commonly used concentrations, endocytosis is the primary mode of entry.[4][6] This process is thought to be initiated by the electrostatic interaction between the positively charged guanidinium groups of arginine and the negatively charged components of the cell surface, such as heparan sulfate proteoglycans.

Once internalized within endosomes, the R9-cargo complex must escape into the cytoplasm to reach its target. The proposed mechanisms for endosomal escape include the "proton sponge" effect, where the high buffering capacity of R9 leads to endosomal swelling and rupture, and the induction of vesicle budding and collapse from the endosomal membrane.[3][7]

Key Experimental Considerations

-

Serum-Free Conditions: It is highly recommended to perform the incubation of cells with R9-cargo complexes in serum-free media. Serum proteins can interact with the complexes and contain proteases that may degrade the peptide, reducing delivery efficiency.[8][9]

-

Molar Ratio/N:P Ratio Optimization: The ratio of R9 to cargo is a critical parameter for efficient delivery. For protein and peptide cargo, this is expressed as a molar ratio. For nucleic acid cargo, it is expressed as the N:P ratio, which is the molar ratio of nitrogen atoms in the R9 peptide to phosphate groups in the nucleic acid. Optimal ratios vary depending on the cargo and cell type and should be empirically determined.[1][10]

-

Cytotoxicity: While generally considered to have low toxicity, high concentrations of R9 or R9-cargo complexes can affect cell viability. It is essential to perform cytotoxicity assays to determine the optimal working concentration for your specific cell line and cargo.[11]

Data Presentation

Table 1: Quantitative Analysis of this compound (R9) Mediated Cargo Delivery Efficiency